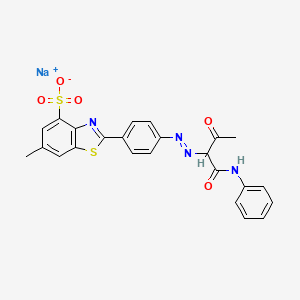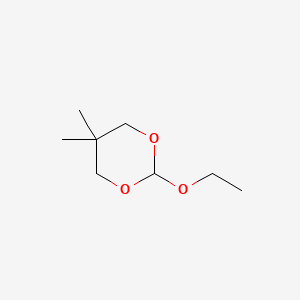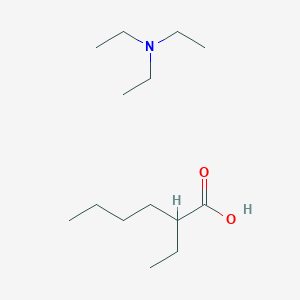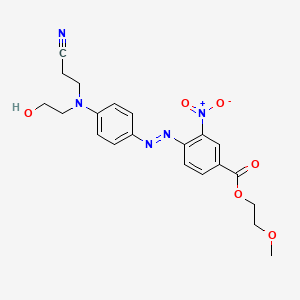
(+)-Pelletierine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Pelletierine is a naturally occurring alkaloid found in the bark of the pomegranate tree (Punica granatum). It is known for its biological activity and has been studied for various applications in medicine and chemistry. The compound is a member of the pyridine alkaloid family and has a unique structure that contributes to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pelletierine can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with primary amines under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of the compound from natural sources, such as the bark of the pomegranate tree. The extraction process includes solvent extraction, followed by purification steps like crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Pelletierine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as secondary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that (+)-Pelletierine may have therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of certain pharmaceuticals and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of (+)-Pelletierine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, this compound can interact with neurotransmitter receptors, contributing to its analgesic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(-)-Pelletierine: The enantiomer of (+)-Pelletierine, with similar but distinct biological activities.
Anabasine: Another pyridine alkaloid with comparable chemical properties.
Nicotine: A well-known alkaloid with structural similarities to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the resulting biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2858-67-5 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-[(2S)-piperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
JEIZLWNUBXHADF-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)C[C@@H]1CCCCN1 |
Kanonische SMILES |
CC(=O)CC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


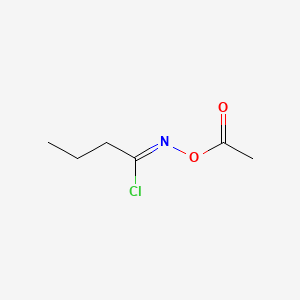
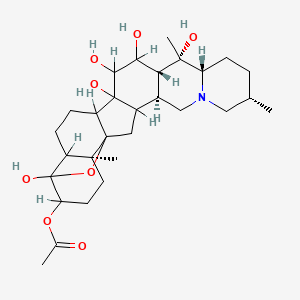


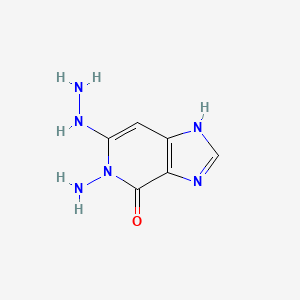
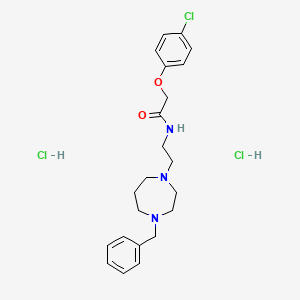

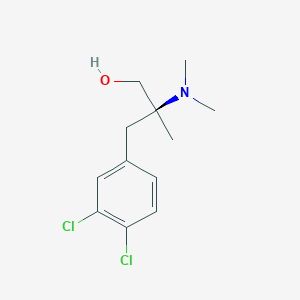

![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
